

Stigmatellin X: A Technical Guide to its Discovery, Biosynthesis, and Mechanism of Action

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Compound of Interest

Compound Name: *Stigmatellin X*

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Executive Summary

Stigmatellin X is a naturally occurring polyketide belonging to the stigmatellin family of antibiotics. These compounds are produced by myxobacteria, most notably *Stigmatella aurantiaca* and *Vitosangium cumulatum*.^{[1][2]} Stigmatellins are potent inhibitors of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain, making them valuable tools for studying cellular respiration and potential starting points for the development of novel therapeutic agents. This document provides a comprehensive overview of the discovery, history, and key scientific details of **Stigmatellin X**, including its physicochemical properties, biosynthesis, and mechanism of action.

Discovery and Isolation

The stigmatellin family of antibiotics was first reported in 1984 from the myxobacterium *Stigmatella aurantiaca* Sg a15.^{[1][3]} While the initial publications focused on Stigmatellin A and B, subsequent research into the biosynthetic pathway and the secondary metabolite profiles of producing organisms led to the identification of several congeners, including **Stigmatellin X**.^{[2][4]} **Stigmatellin X** is a derivative of the core stigmatellin structure, distinguished by modifications on its polyketide side chain.^[2]

Producing Organisms

- Stigmatella aurantiaca: A Gram-negative soil bacterium known for its complex multicellular fruiting body formation.[\[2\]](#)
- Vitosangium cumulatum: Another myxobacterium that has been identified as a producer of novel stigmatellin derivatives.[\[3\]](#)

Physicochemical Properties of Stigmatellins

While specific quantitative data for the initial isolation of **Stigmatellin X** is not readily available in the cited literature, the general properties of the stigmatellin family are well-characterized.

Property	Value	Reference
Molecular Formula (Stigmatellin)	C ₃₀ H ₄₂ O ₇	[1]
Molecular Formula (Stigmatellin X)	C ₃₀ H ₄₃ O ₈	[2]
Core Structure	5,7-dimethoxy-8-hydroxychromone headgroup with a hydrophobic alkenyl side chain	[5]
General Solubility	Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform; sparingly soluble in water.	[1]

Experimental Protocols

The following protocols are based on established methods for the isolation and characterization of stigmatellins and their derivatives.

Fermentation and Extraction

- Cultivation: *Stigmatella aurantiaca* or *Vitosangium cumulatum* is cultured in a suitable medium (e.g., CYHv3 medium) supplemented with an adsorber resin such as XAD-16 to facilitate the capture of secondary metabolites.^[3] The culture is incubated under optimal conditions for myxobacterial growth and secondary metabolite production.
- Extraction: The cell mass and adsorber resin are harvested by centrifugation. The pellet and resin are then extracted with an organic solvent, such as methanol or ethyl acetate.^{[2][3]} The organic extract is concentrated under reduced pressure to yield a crude extract.
- Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove polar impurities. The organic phase, containing the stigmatellins, is collected and dried.

Chromatographic Purification

- Silica Gel Chromatography: The dried organic extract is fractionated by column chromatography on silica gel using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Preparative HPLC: Fractions enriched with **Stigmatellin X** are further purified by preparative reverse-phase HPLC (RP-HPLC) using a suitable column (e.g., C18) and a mobile phase gradient, typically a mixture of water and acetonitrile or methanol, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

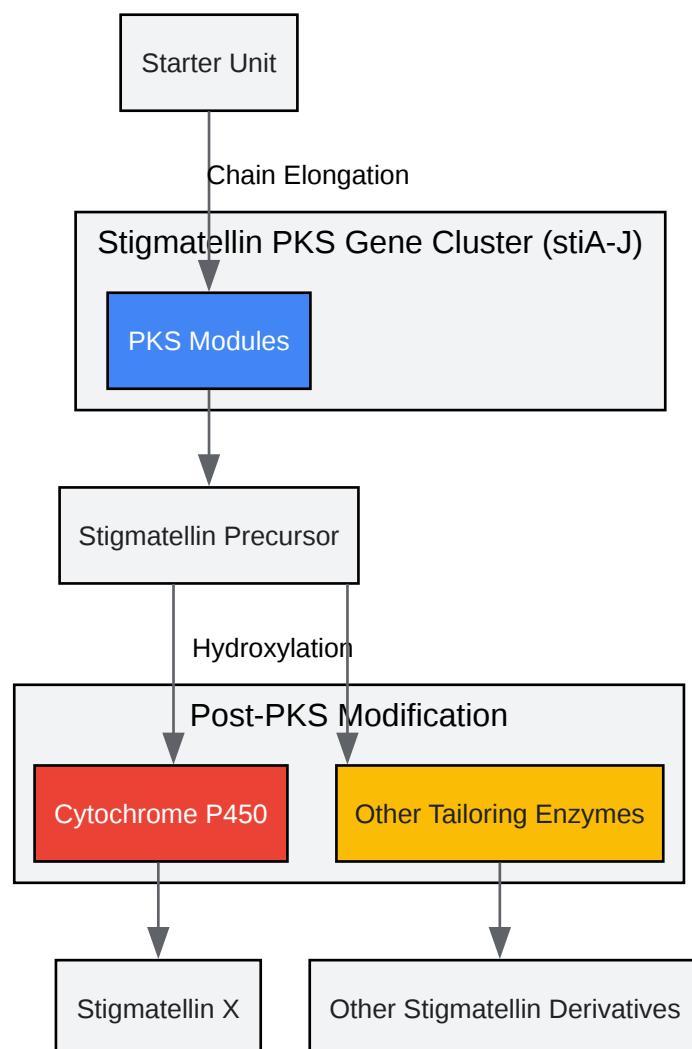
Structure Elucidation

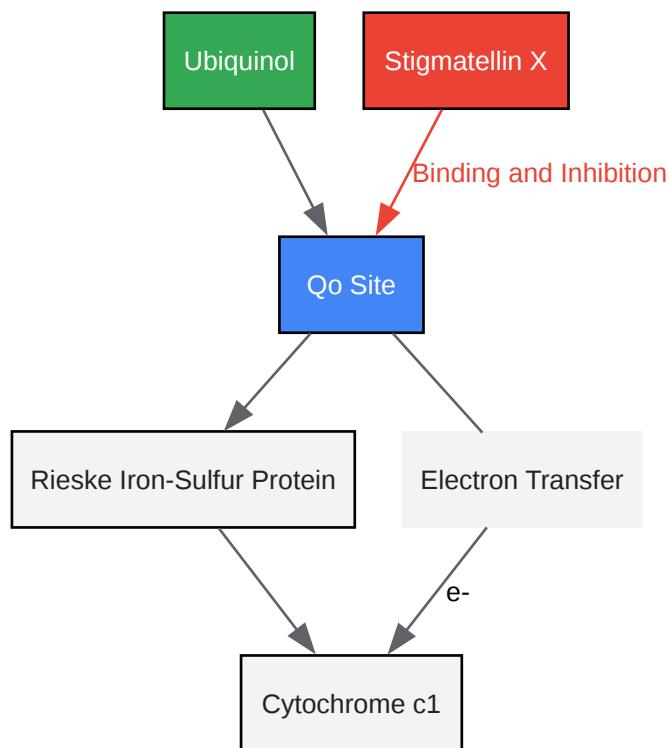
- High-Resolution Mass Spectrometry (HRMS): The molecular formula of the purified compound is determined by HRMS, which provides a highly accurate mass measurement.^[2] ^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed chemical structure is elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.^{[2][3]} These techniques reveal the connectivity of atoms within the molecule and provide information about its stereochemistry.

Biosynthesis of Stigmatellin X

Stigmatellins are synthesized by a type I modular polyketide synthase (PKS) encoded by the sti gene cluster.^[6] This biosynthetic pathway involves the sequential condensation of small carboxylic acid units to build the polyketide backbone.

The core structure of stigmatellin is assembled by the PKS modules encoded by the stiA-J genes.^{[6][7]} The formation of **Stigmatellin X** is believed to result from post-PKS modifications of a stigmatellin precursor, likely involving the action of a cytochrome P450 monooxygenase.^[6] Inactivation of such an enzyme in the stigmatellin biosynthetic pathway has been shown to lead to the production of novel stigmatellin derivatives.^[6]



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